molecular formula C13H10Br2O B14754645 3,5-Dibromo-2-methoxy-1,1'-biphenyl

3,5-Dibromo-2-methoxy-1,1'-biphenyl

Cat. No.: B14754645
M. Wt: 342.02 g/mol
InChI Key: MPKCLFMSMODXBS-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxy-1,1'-biphenyl is a high-purity chemical intermediate designed for advanced organic synthesis and pharmaceutical research. Its structure, featuring a biphenyl core substituted with bromine and methoxy groups, makes it a versatile scaffold for constructing complex molecules. The biphenyl scaffold is a fundamental building block in medicinal chemistry, forming the backbone of numerous biologically active compounds and marketed drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents . The bromine atoms on the aromatic ring act as excellent leaving groups, enabling further functionalization via powerful transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is one of the most effective methods for forming carbon-carbon bonds . This allows researchers to elaborate the molecule into more complex structures for creating targeted libraries in drug discovery efforts. The methoxy group can influence the electronic properties of the molecule and contribute to its overall pharmacokinetic profile. This compound is intended for use in laboratory research only. It is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

Molecular Formula

C13H10Br2O

Molecular Weight

342.02 g/mol

IUPAC Name

1,5-dibromo-2-methoxy-3-phenylbenzene

InChI

InChI=1S/C13H10Br2O/c1-16-13-11(7-10(14)8-12(13)15)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

MPKCLFMSMODXBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-methoxy-1,1’-biphenyl: The synthesis of 3,5-Dibromo-2-methoxy-1,1’-biphenyl can be achieved through the bromination of 2-methoxy-1,1’-biphenyl using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods:

    Large-scale bromination: Industrial production may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-Dibromo-2-methoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 3,5-diamino-2-methoxy-1,1’-biphenyl or 3,5-dithiomethyl-2-methoxy-1,1’-biphenyl can be formed.

    Oxidation Products: Products like 3,5-dibromo-2-formyl-1,1’-biphenyl.

    Reduction Products: Products like 3,5-dihydro-2-methoxy-1,1’-biphenyl.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Research Findings and Limitations

  • Spectral Data : While biphenyl and 4-methylbiphenyl exhibit well-documented NMR and IR spectra , spectral data for 3,5-Dibromo-2-methoxy-1,1'-biphenyl remain sparse in the literature.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 3,5-Dibromo-2-methoxy-1,1'-biphenyl, and how can reaction conditions be optimized?

  • Methodology : A modified Ullmann coupling or Suzuki-Miyaura cross-coupling is often employed, using palladium catalysts. For example, brominated precursors (e.g., 3,5-dibromo-2-methoxyphenylboronic acid) can react with biphenyl derivatives under inert atmospheres. Optimizing temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) improves yield. Monitoring via TLC and HPLC ensures purity. Precedents from analogous biphenyl syntheses suggest using sodium metabisulfite as a stabilizer to minimize side reactions .

Q. How can the crystal structure of 3,5-Dibromo-2-methoxy-1,1'-biphenyl be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (using solvents like DCM/hexane) are analyzed with a diffractometer. SHELX programs (e.g., SHELXL for refinement) resolve atomic positions, with attention to bromine-heavy atom effects. Displacement parameters and R-factor convergence (<5%) validate structural accuracy. For example, similar dibromo-biphenyl structures show Br⋯Br contacts (3.4–3.6 Å) influencing packing .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR (δ 7.2–7.8 ppm for aromatic protons, δ 3.9 ppm for methoxy) and 13^{13}C NMR (distinct peaks for quaternary carbons near Br substituents).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 355.8).
  • FT-IR : Bands at 560–600 cm1^{-1} (C-Br stretch) and 1250 cm1^{-1} (C-O methoxy).
    Cross-validation with computational spectra (DFT) enhances reliability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3,5-Dibromo-2-methoxy-1,1'-biphenyl in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, bromine substituents lower LUMO energy, favoring oxidative addition with Pd(0). Solvent effects (PCM models) and transition-state analysis (NEB method) refine activation barriers. Benchmark against experimental kinetic data ensures accuracy .

Q. What strategies resolve contradictions in bioaccumulation data for halogenated biphenyls?

  • Methodology : Discrepancies in BCF (bioaccumulation factor) values arise from isomer-specific interactions or assay variability. Triangulate data using:

  • In vitro assays : HepG2 cell uptake studies.
  • In silico models : EPI Suite or TEST software for logPP predictions.
  • Meta-analysis : Compare with structurally related compounds (e.g., diisopropyl-1,1'-biphenyl, BCF = 1047) .
    Robust statistical frameworks (ANOVA) identify outliers, while QSAR models improve predictive consistency .

Q. How do steric and electronic effects of bromine/methoxy groups influence supramolecular assembly?

  • Methodology : Analyze X-ray data for non-covalent interactions:

  • Br⋯Br contacts : Measure distances (3.3–3.7 Å) and angles (90–120°) to assess type I/II halogen bonding.
  • C-H⋯π interactions : Methoxy groups often engage in weak hydrogen bonds (2.5–3.0 Å).
    Hirshfeld surface analysis quantifies interaction contributions, while DSC/TGA evaluates thermal stability of crystalline phases .

Q. What experimental designs mitigate toxicity risks during handling of brominated biphenyls?

  • Methodology :

  • Controlled exposure : Use fume hoods and PPE (nitrile gloves, respirators) to limit inhalation/dermal contact.
  • Toxicity screening : Ames test for mutagenicity; zebrafish embryo assays for developmental toxicity.
  • Environmental fate studies : Aerobic/anaerobic degradation pathways (e.g., via LC-MS/MS) identify persistent metabolites.
    Reference occupational exposure limits (OELs) for biphenyl derivatives (0.2 ppm) .

Data Analysis and Validation

Q. How should researchers address crystallographic disorder in 3,5-Dibromo-2-methoxy-1,1'-biphenyl structures?

  • Methodology : SHELXL’s PART instruction segregates disordered regions. Refine occupancy ratios (e.g., 60:40 split for methoxy groups) and apply restraints (SIMU/DELU) to thermal parameters. Validate using Rint_{int} (<0.05) and CC/GOF plots. Comparative analysis with isostructural compounds (e.g., 3,4-dibromo-2,5-dihydrofuran derivatives) provides benchmarks .

Q. What statistical approaches optimize reaction yields in high-throughput screening?

  • Methodology : Design of Experiments (DoE) with Central Composite Design (CCD) or Box-Behnken matrices. Variables include catalyst loading, temperature, and solvent ratio. Response surface models (e.g., ANOVA with p<0.05) identify significant factors. Machine learning (Python/scikit-learn) predicts optimal conditions from historical data .

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